BTG 1640 is classified as a pharmaceutical agent within the anxiolytic category. Its development involved extensive research into compounds that can effectively modulate neurotransmitter systems associated with anxiety. The compound is synthesized through a series of chemical reactions that yield a pharmaceutical-grade product suitable for further biological testing and potential clinical applications .
The synthesis of BTG 1640 involves multiple steps that ensure the production of a high-purity compound. The initial phase typically includes the formation of an intermediate, which is subsequently transformed into the final product through specific chemical transformations.
BTG 1640 has a defined molecular structure characterized by its isoxazoline ring, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 178.20 g/mol.
X-ray crystallography or NMR spectroscopy can be employed to elucidate its three-dimensional conformation, providing insights into how the molecule interacts with biological targets.
BTG 1640 participates in various chemical reactions that are essential for its synthesis and potential modifications:
These reactions underscore the importance of understanding both synthetic pathways and biological interactions to optimize therapeutic applications.
The mechanism of action of BTG 1640 primarily revolves around its role as a selective inhibitor of chloride channels associated with GABA and glutamate receptors:
This mechanism highlights the compound's ability to alter synaptic transmission dynamics in ways that could benefit individuals suffering from anxiety disorders.
BTG 1640 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions, formulation strategies, and delivery methods for therapeutic applications.
BTG 1640 has been investigated primarily for its potential applications in treating anxiety disorders. Its ability to selectively modulate neurotransmitter systems makes it a candidate for further research into:
Ongoing research aims to clarify its efficacy, safety profile, and potential integration into existing treatment paradigms for mental health disorders .
BTG 1640 (CAS No. 152538-59-5), also designated as ABIO-08/01 or SP-1640, is a chiral isoxazoline derivative with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol [1] [5]. Its systematic name is (3R,3aS,7aS)-hexahydro-2-methyl-3-(phenylmethyl)-1,2-benzisoxazol-4(2H)-one, reflecting three defined stereocenters that confer stereochemical specificity critical to its biological activity. The compound exhibits a racemic configuration, with the absolute stereochemistry confirmed as (3α,3aβ,7aβ) [5]. Key structural features include an isoxazoline ring fused to a cyclohexanone moiety and a benzyl substituent at the C3 position. Spectroscopic identifiers include the SMILES notation CN1O[C@@H]2CCCC(=O)[C@@H]2[C@H]1CC3=CC=CC=C3
and InChIKey ALQXIMVNPRVWQA-CFVMTHIKSA-N
[5].
Table 1: Chemical Identifiers of BTG 1640
Property | Value |
---|---|
IUPAC Name | (3R,3aS,7aS)-hexahydro-2-methyl-3-(phenylmethyl)-1,2-benzisoxazol-4(2H)-one |
Synonyms | ABIO-08/01; SP-1640 |
CAS Registry Number | 152538-59-5 |
Molecular Formula | C₁₅H₁₉NO₂ |
Molecular Weight | 245.32 g/mol |
Stereochemistry | Racemic mixture; three defined stereocenters |
SMILES | CN1O[C@@H]2CCCC(=O)[C@@H]2[C@H]1CC3=CC=CC=C3 |
InChIKey | ALQXIMVNPRVWQA-CFVMTHIKSA-N |
Isoxazoline derivatives emerged as pharmacologically significant scaffolds in the late 20th century, initially gaining attention for their insecticidal properties via GABA-gated chloride channel modulation [4]. The 2010s witnessed expanded exploration into neuropharmacology, with studies revealing subtype-specific activities at neuronal receptors. For example, spirocyclic Δ²-isoxazolines demonstrated potent agonism at α7 nicotinic acetylcholine receptors (nAChRs), implicated in cognitive function [6]. Concurrently, compounds like fluxametamide (isoxazoline-class insecticide) highlighted structural motifs conferring selectivity for invertebrate versus vertebrate targets—a principle leveraged in designing BTG 1640 [4]. The synthesis of BTG 1640 represents a deliberate departure from insecticidal applications, focusing instead on vertebrate CNS modulation through selective chloride channel inhibition [1]. This repositioning capitalized on the isoxazoline core’s versatility, enabling rational optimization for anxiolytic effects observed in early rodent models [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7